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molecular formula C17H18O2 B8374702 5,5-diphenylpentanoic Acid

5,5-diphenylpentanoic Acid

Cat. No. B8374702
M. Wt: 254.32 g/mol
InChI Key: DZMDPQVUGCWAOZ-UHFFFAOYSA-N
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Patent
US06172085B2

Procedure details

To a solution of 5,5-diphenylvaleronitrile (6.5 g) in methanol (30 mL), 80 mL of water and 10 g of sodium hydroxide were added, and the mixture was refluxed for 72 hours. After the reaction mixture was allowed to cool, it was washed with diethyl ether and adjusted to pH 1 with concentrated hydrochloric acid. This acidic solution was extracted with diethyl ether and the extract was washed with saturated aqueous NaCl, dried over MgSO4, and concentrated. The residue was recrystallized to provide 5.5 g of the title compound.
Name
5,5-diphenylvaleronitrile
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:9][CH2:10][C:11]#N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:19].[Na+].C[OH:22]>O>[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:9][CH2:10][C:11]([OH:22])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
5,5-diphenylvaleronitrile
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCC#N)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
it was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
This acidic solution was extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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